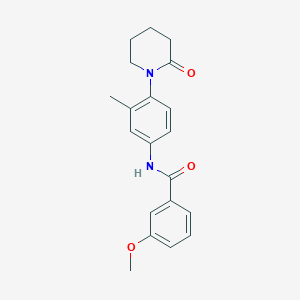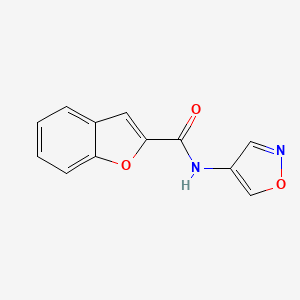![molecular formula C23H22N2O5S B2697756 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 922035-45-8](/img/structure/B2697756.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is a related compound with the molecular formula C17H14O4 . Another related compound is "11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid" .
Synthesis Analysis
The synthesis of these types of compounds is complex and often involves multiple steps. For example, the patent WO2015017412A1 describes the synthesis of a series of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques. The molecular formula of “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is C17H14O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point of a related compound is 130-132°C, and its density is 1.39 g/cm3 .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Therapeutic Potential
Research into compounds structurally related to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide has demonstrated their potential in enzyme inhibition and as therapeutic agents. For instance, compounds featuring [1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of human carbonic anhydrases, which are relevant for therapeutic applications (Sapegin et al., 2018). Such inhibitors are significant due to their roles in various physiological processes and potential for treating diseases like glaucoma, epilepsy, and cancer.
Antimicrobial and Antiproliferative Agents
Sulfonamides, including derivatives similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. A study by Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives displaying significant cytotoxic activity against human cell lines, such as lung and liver carcinoma, and notable antimicrobial efficacy (Abd El-Gilil, 2019). This highlights the potential of sulfonamide-based compounds in cancer treatment and as antibacterial agents.
Anticancer Activity
Further studies have explored the anticancer activity of compounds within this chemical family. For example, new dihydrodibenzoxepins isolated from natural sources demonstrated anti-tumor activities against human tumor cell lines, indicating the potential of such compounds in developing new anticancer drugs (Wu et al., 2006).
Synthesis and Bioevaluation of Derivatives
Research efforts have also focused on the synthesis and bioevaluation of sulfonamide derivatives for various pharmacological applications. For instance, the synthesis of quinazolin-4-yl-aminobenzenesulfonamide derivatives has been conducted, revealing their potential as diuretic and antihypertensive agents, further expanding the therapeutic utility of this chemical class (Rahman et al., 2014).
Novel Synthetic Routes and Chemical Properties
Additionally, innovative synthetic routes have been developed to construct dibenzo[b,f][1,4]oxazepine derivatives, showcasing the chemical versatility and potential for generating novel compounds with significant biological activities (Zaware et al., 2015). This research underlines the ongoing interest in exploring the therapeutic and chemical properties of this compound family.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-12-29-17-6-8-18(9-7-17)31(27,28)25-16-5-11-21-19(14-16)23(26)24-20-13-15(2)4-10-22(20)30-21/h4-11,13-14,25H,3,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMMUEUIIDXWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2697677.png)
![2-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2697678.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2697680.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2697683.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride](/img/structure/B2697691.png)

![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)
![Ethyl 4-[[6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carbonyl]amino]benzoate](/img/structure/B2697695.png)
